Adenosine triphosphate-cysteamine

Description

Central Role of Adenosine (B11128) Triphosphate in Cellular Energetics and Signal Transduction

Adenosine triphosphate (ATP) is a nucleoside triphosphate that functions as the primary energy carrier in all known forms of life. wikipedia.org Often referred to as the "molecular unit of currency" for intracellular energy transfer, ATP captures the chemical energy released from the breakdown of food molecules and delivers it to fuel a multitude of cellular processes. wikipedia.orgbritannica.com

The structure of ATP, consisting of an adenine (B156593) base, a ribose sugar, and a chain of three phosphate (B84403) groups, is key to its function. nih.govaurismagnetic.com The bonds linking the second and third phosphate groups are high-energy phosphodiester bonds. aurismagnetic.com When a cell requires energy, it breaks these bonds through hydrolysis, converting ATP to adenosine diphosphate (B83284) (ADP) and a free phosphate molecule, releasing a significant amount of energy to power cellular activities. britannica.comaurismagnetic.com This energy drives essential functions such as muscle contraction, nerve impulse propagation, active transport of substances across cell membranes, and the synthesis of vital macromolecules like proteins, DNA, and RNA. wikipedia.orgnih.govaurismagnetic.com

Beyond its energetic role, ATP is a critical signaling molecule. nih.govnews-medical.net It serves as a substrate for kinases, enzymes that transfer phosphate groups to other molecules in a process called phosphorylation. wikipedia.orgnih.gov This can activate a cascade of protein kinase reactions, playing a pivotal role in signal transduction pathways that regulate a vast array of cellular processes. nih.govnews-medical.net Furthermore, ATP can be converted to cyclic AMP (cAMP), a crucial second messenger involved in hormone signaling and regulating ion channel function. nih.gov

Key Processes Powered by ATP Hydrolysis:

Active Transport: Moving molecules against their concentration gradients. nih.gov

Biosynthesis: Synthesizing complex molecules. creative-proteomics.com

Cellular Division: Providing the energy for mitosis and meiosis. thoughtco.com

Mechanical Work: Fueling muscle contraction and other cellular movements. britannica.comaurismagnetic.com

Nerve Impulse Transmission: Establishing and restoring ion gradients necessary for neuronal signaling. nih.gov

Signal Transduction: Acting as a substrate for kinases and a precursor to second messengers. nih.gov

Cysteamine (B1669678): Endogenous Aminothiol (B82208) and its Metabolic Origins

Cysteamine is the simplest stable aminothiol, a compound containing both an amine and a thiol functional group. wikipedia.orgresearchgate.net It is an endogenous substance, meaning it is naturally produced within mammalian cells. asm.orgukhsa.gov.uk The primary metabolic pathway for cysteamine production is the degradation of coenzyme A (CoA). asm.orgcystinosis.org CoA, a vital coenzyme in fatty acid synthesis and oxidation, is broken down to form pantetheine, which is then cleaved by the enzyme pantetheinase to yield cysteamine and pantothenic acid (vitamin B5). asm.orgcystinosis.orgresearchgate.net

This aminothiol is a highly reactive molecule with a significant role in cellular protection, particularly against oxidative stress. asm.org Its thiol group allows it to participate in thiol-disulfide exchange reactions, a key mechanism for its biological activity. drugbank.com In the body, cysteamine is a precursor to the neurotransmitter hypotaurine, which is subsequently oxidized to taurine. wikipedia.orgresearchgate.net

One of the most well-understood functions of cysteamine is in the management of the genetic disorder cystinosis. In individuals with this condition, a defect in the lysosomal transporter cystinosin leads to the accumulation of the amino acid cystine within lysosomes. wikipedia.orgdrugbank.com Cysteamine can enter the lysosome and break the disulfide bond in cystine, converting it into cysteine and a mixed disulfide of cysteine and cysteamine. wikipedia.orgcystinosis.org These smaller, more soluble molecules can then exit the lysosome, preventing the damaging buildup of cystine crystals. wikipedia.orgcystinosis.org

Metabolic Pathway of Cysteamine:

| Precursor | Enzyme | Product | Subsequent Product |

|---|---|---|---|

| Coenzyme A | (Degradation) | Pantetheine | - |

| Pantetheine | Pantetheinase | Cysteamine & Pantothenic Acid | - |

| Cysteamine | Cysteamine Dioxygenase | Hypotaurine | Taurine |

Historical Trajectories and Contemporary Research Perspectives on ATP and Cysteamine Interplay

The direct chemical entity "Adenosine triphosphate-cysteamine" is not a recognized or commonly studied compound. However, research dating back several decades has explored the functional interplay between cysteamine, its oxidized disulfide form cystamine (B1669676), and ATP-dependent cellular processes.

A notable early study from 1966 investigated the effects of cystamine and cysteamine on the adenosine-triphosphatase (ATPase) activity and oxidative phosphorylation in rat-liver mitochondria. nih.govnih.gov The research revealed that cystamine caused an "unmasking" of mitochondrial ATPase activity and a leakage of magnesium ions from the mitochondria. nih.govnih.gov In contrast, cysteamine itself did not produce these effects, unless precautions were not taken to prevent its auto-oxidation into cystamine. nih.govnih.gov This early work suggested that the disulfide form of the compound, cystamine, could influence mitochondrial permeability and energy-related enzyme activity. nih.govnih.gov

Contemporary research continues to shed light on the indirect but significant relationship between cysteamine and cellular energy status. For instance, studies have shown that cysteamine and cystamine can increase the sensitivity of bacteria like Pseudomonas aeruginosa to reactive oxygen and nitrogen species, which are intrinsically linked to cellular respiration and ATP production. asm.orgukhsa.gov.uknih.govresearchgate.net This suggests that cysteamine can modulate the cellular environment in ways that impact energy-intensive defense mechanisms.

While a direct covalent conjugate of ATP and cysteamine is not a focus of current research, the ongoing investigation into cysteamine's influence on mitochondrial function, oxidative stress, and cellular metabolism continues to highlight the intricate connections between this protective aminothiol and the central energy currency of the cell, ATP. The interplay is more functional than structural, with cysteamine and its derivatives affecting the environment and machinery in which ATP is produced and utilized.

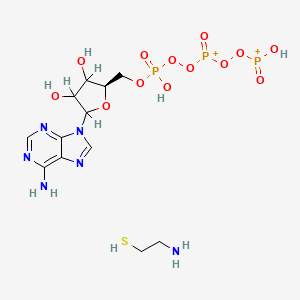

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

51414-99-4 |

|---|---|

Molecular Formula |

C12H21N6O13P3S+2 |

Molecular Weight |

582.32 g/mol |

IUPAC Name |

2-aminoethanethiol;[[(2R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-[hydroxy(oxo)phosphaniumyl]peroxy-oxophosphanium |

InChI |

InChI=1S/C10H12N5O13P3.C2H7NS/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-31(21,22)28-27-30(20)26-25-29(18)19;3-1-2-4/h2-4,6-7,10,16-17H,1H2,(H2-2,11,12,13,18,19,21,22);4H,1-3H2/p+2/t4-,6?,7?,10?;/m1./s1 |

InChI Key |

LXIGOSZXNSADOY-MEZUHZRNSA-P |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OO[P+](=O)OO[P+](=O)O)O)O)N.C(CS)N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C([C@H](O3)COP(=O)(O)OO[P+](=O)OO[P+](=O)O)O)O)N.C(CS)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OO[P+](=O)OO[P+](=O)O)O)O)N.C(CS)N |

Synonyms |

adenosine triphosphate - cysteamine adenosine triphosphate, cysteamine drug combination citriphos cytriphos |

Origin of Product |

United States |

Chemical Biology Approaches: Synthesis and Application of Atp and Cysteamine Derivatives As Research Probes

Design and Synthesis of Cysteamine-Modified ATP Analogs for Mechanistic Studies

The creation of ATP analogs modified with cysteamine (B1669678) is a strategic approach to introduce a reactive and versatile functional group into the cell's primary energy currency. This modification allows for the investigation of ATP-dependent processes through mechanisms like covalent crosslinking.

Strategies for Covalent Conjugation of Cysteamine to ATP and its Derivatives

The synthesis of a cysteamine-modified ATP analog requires specific chemical strategies to form a stable, covalent bond between the two moieties. While direct synthesis reports are scarce, established principles of chemical conjugation allow for several plausible routes. These strategies typically involve activating one molecule to make it susceptible to nucleophilic attack by the other. Cysteamine offers two nucleophilic sites: a thiol group (-SH) and an amine group (-NH2).

Common strategies include:

Modification at the Gamma-Phosphate: The terminal phosphate (B84403) of ATP is a frequent target for modification. ATP can be converted into an activated intermediate, such as adenosine-5'-trimetaphosphate (B1203262) or an ADP-morpholidate, which can then react with the primary amine of cysteamine to form a phosphoramide (B1221513) bond. Alternatively, γ-phosphate modified ATP analogs bearing a good leaving group can be synthesized to react with the thiol group of cysteamine, forming a thiophosphate linkage.

Activation of Cysteamine: The thiol group of cysteamine can be modified to react with ATP. For instance, creating a maleimide-functionalized cysteamine would allow it to react with a thiol-introduced ATP analog. mdpi.com

Use of Bifunctional Crosslinkers: A heterobifunctional crosslinker containing, for example, an N-hydroxysuccinimide (NHS) ester on one end and a maleimide (B117702) on the other, could be used. The NHS ester would react with the amine of cysteamine, and the maleimide would subsequently react with a thiolated ATP derivative. biosyn.com

Enzymatic Synthesis: Chemo-enzymatic methods offer a high degree of specificity. A promiscuous kinase could potentially accept a base-modified AMP or ADP analog and a modified phosphate donor to synthesize a fully modified ATP analog. genelink.com

The choice of strategy depends on the desired point of attachment (phosphate, ribose, or base) and the intended application of the final conjugate. The stability of the resulting linkage is also a critical consideration, as phosphoramide and thiophosphate bonds may have different stabilities under physiological conditions. mdpi.com

Utility in Kinase-Catalyzed Crosslinking and Substrate Identification

A primary application for cysteamine-modified ATP analogs is in the identification of kinase substrates. Kinase-substrate interactions are often transient, making them difficult to capture and identify. nih.gov ATP analogs designed for crosslinking can overcome this challenge by covalently trapping the substrate within the kinase's active site.

An analogous approach uses an ATP analog containing a cysteine-reactive group, such as ATP-methylacrylamide (ATP-MAc). nih.govichb.pl This probe acts as a co-substrate for kinases. If a cysteine residue is present in the active site of the kinase or a substrate, the kinase catalyzes the transfer of the modified γ-phosphate, leading to a covalent crosslink via a Michael addition reaction. ichb.pl This "locks" the kinase and substrate together, allowing for subsequent isolation and identification by techniques like mass spectrometry. This method avoids the use of UV light required for traditional photocrosslinking ATP analogs, which can cause non-specific reactivity. ichb.pl

A cysteamine-ATP analog could function in a similar manner. The terminal thiol group could be used to form a disulfide bond with a cysteine residue in a kinase or its substrate, a reversible crosslink that can be cleaved with reducing agents to release the captured proteins for analysis.

| Feature | Description | Reference |

| Probe Example | ATP-methylacrylamide (ATP-MAc) | ichb.pl |

| Reactive Group | Acrylamide (cysteine-reactive) | ichb.pl |

| Mechanism | Acts as a kinase co-substrate, covalently crosslinking to kinases with active-site cysteines. | nih.govichb.pl |

| Advantage | Avoids UV irradiation and non-specific reactivity associated with photocrosslinkers. | ichb.pl |

| Application | Covalent linking of kinases with their substrates for identification. | nih.gov |

Preparation and Stability of Oligonucleotide-Cysteamine Conjugates (e.g., 2-5A-cysteamine)

2-5A (5'-O-triphosphoryladenylyl-(2'→5')-adenylyl-(2'→5')-adenosine) is an oligonucleotide that activates RNase L, a key enzyme in the antiviral interferon response. Modifying 2-5A with cysteamine could create a probe for studying RNase L activation or for conjugating 2-5A to other molecules.

A significant challenge with thiol-containing molecules is their stability. Cysteamine is highly unstable in aqueous solutions, rapidly oxidizing to form its disulfide dimer, cystamine (B1669676). strath.ac.uk This oxidation is a major factor limiting the shelf-life of cysteamine-containing preparations. strath.ac.uk Similarly, oligonucleotide-nanoparticle conjugates made with simple terminal thiol linkers often suffer from a lack of stability. ichb.plasianpubs.orgchemicalbook.com Using a disulfide linker, such as the one formed with cystamine or thioctic acid, can significantly improve the stability of the resulting conjugate compared to monothiol analogs. ichb.plnih.govasianpubs.orgchemicalbook.com The disulfide bond is also advantageous as it is a reversible linkage, which can be cleaved under reducing conditions, allowing the release of the conjugated molecules. mdpi.com

Development of Cysteamine-Based Reagents for ATP Sensing and Bioanalytical Applications

The unique properties of cysteamine have been harnessed to create sensitive and selective reagents for detecting ATP. These applications range from nanoparticle-based biosensors to fluorescent probes, leveraging the electrostatic interactions between cysteamine and the polyphosphate chain of ATP.

Integration of Cysteamine-Capped Nanoparticles in ATP-Dependent Biosensors

Cysteamine plays a crucial role in the development of colorimetric biosensors based on gold nanoparticles (AuNPs). In one such system, AuNPs are functionalized with cysteamine. asianpubs.org The amine groups (-NH2) of cysteamine are protonated at physiological pH, giving the nanoparticles a positive surface charge. This positive charge keeps the nanoparticles dispersed in solution, which typically appears brick red. asianpubs.org

When ATP, a highly negatively charged molecule, is introduced, it acts as an electrostatic "glue," causing the positively charged cysteamine-capped AuNPs to aggregate. This aggregation leads to a distinct color change from red to blue, which can be easily detected by UV-Vis spectroscopy. asianpubs.org This ATP-dependent aggregation has been cleverly used to design a biosensor for creatine (B1669601) kinase (CK-MM), an important biomarker for myocardial infarction. In the absence of the enzyme, ATP causes the nanoparticles to aggregate. However, when CK-MM is present, it catalyzes the phosphorylation of creatine using ATP, thereby consuming the ATP. With less ATP available, the aggregation of the AuNPs is prevented, and the solution remains red. The degree of color change is thus proportional to the concentration of creatine kinase. asianpubs.org

| Parameter | Finding | Reference |

| Nanoparticle | Cysteamine-functionalized gold nanoparticles (Cys-GNPs) | asianpubs.org |

| Sensing Principle | ATP-induced aggregation of positively charged Cys-GNPs, causing a color change from red to blue. | asianpubs.org |

| Analyte | Creatine Kinase (CK-MM) | asianpubs.org |

| Mechanism | CK-MM consumes ATP, preventing the aggregation of Cys-GNPs. | asianpubs.org |

| Limit of Detection | 0.569 ng/ml in solution and 0.553 ng/ml in human serum. | asianpubs.org |

Fluorescent and Spectroscopic Probes Utilizing Cysteamine-ATP Interactions

Fluorescent probes offer a highly sensitive method for detecting and imaging ATP in biological systems. The design of these probes often relies on creating a specific recognition site for ATP. A common strategy involves using ligands with multiple cationic nitrogen sites, such as polyamines, which can bind to the negatively charged phosphate groups of ATP through electrostatic and hydrogen-bonding interactions. mdpi.com This binding event induces a conformational change in the probe, leading to a "turn-on" or "turn-off" fluorescent response. mdpi.com

Cysteamine, with its primary amine group, can serve as a simple recognition element in such probes. While a single cysteamine molecule might not provide enough selectivity for ATP over ADP or AMP, incorporating a cysteamine moiety into a larger molecular scaffold that includes other recognition elements (e.g., additional hydrogen bond donors) can enhance both affinity and selectivity.

Furthermore, multifunctional probes have been designed to simultaneously detect ATP and other biologically relevant molecules, such as the biothiol cysteine. chemicalbook.com These probes utilize distinct fluorescence emission channels for each analyte. For instance, a probe might show a green fluorescence enhancement upon binding to ATP and a blue fluorescence enhancement upon reacting with a thiol. chemicalbook.com This demonstrates the feasibility of designing complex probes where a cysteamine-like structure could be used for both ATP recognition and as a reactive site for other analytes, providing a multi-faceted tool for studying cellular biochemistry. chemicalbook.com

Cellular and Subcellular Dynamics of Atp and Cysteamine Interplay in Experimental Models

Cysteamine (B1669678) Effects on ATP Levels and Energy Homeostasis in Specific Cell Lines and Tissues

In the context of primary mitochondrial respiratory chain diseases, cysteamine bitartrate (B1229483) has been evaluated for its potential to improve cell viability. It has been shown to protect human fibroblast survival under stress and shield zebrafish models from brain death induced by mitochondrial toxins. This protective effect is linked to improved mitochondrial health, which is intrinsically tied to energy homeostasis.

Beyond disease models, cysteamine's influence on energy-related pathways is evident. In the bacterium Pseudomonas aeruginosa, cysteamine alters the NADP/NADPH ratio, a key determinant of both energy generation and redox balance. Furthermore, in neural tissues like the retina, extracellular ATP acts as a potent signaling molecule where excessive levels can trigger cell death pathways. The potential for cysteamine to modulate such purinergic signaling could have significant implications for energy homeostasis in these tissues.

Table 1: Effect of Cysteamine on ATP Levels in Various Experimental Models

| Experimental Model | Cell/Tissue Type | Condition | Effect of Cysteamine on ATP Levels | Reference(s) |

|---|---|---|---|---|

| Conditionally Immortalized Proximal Tubular Epithelial Cells (ciPTECs) | Kidney | Cystinosis | Decreased ATP levels were not restored by cysteamine treatment. | |

| Human Fibroblasts | Skin | Mitochondrial Respiratory Chain Disease (FBXL4-deficient) | Increased cell viability under stress, indirectly supporting energy homeostasis. | |

| Caenorhabditis elegans | Whole organism | Mitochondrial Complex I Deficiency | Did not significantly alter total glutathione (B108866) levels but improved mitochondrial membrane potential. | |

| Cancer Cell Lines (ADO Knockout) | Liver, Cervix | Cysteamine Dioxygenase (ADO) Depletion | ADO loss, which increases endogenous cysteamine, led to an increase in total ATP content. |

Mitochondria are the central hubs of ATP synthesis via oxidative phosphorylation (OXPHOS) and are key sites for cysteamine's activity. Early studies using isolated rat-liver mitochondria established a crucial distinction between cysteamine and its oxidized disulfide form, cystamine (B1669676). Cystamine was found to act as an uncoupling agent of oxidative phosphorylation and an inhibitor of the [³²P]Pi–ATP exchange reaction, thereby impairing ATP synthesis. In contrast, cysteamine did not exert these effects when precautions were taken to prevent its autoxidation.

In more recent studies on models of mitochondrial disease, cysteamine bitartrate has been shown to protect mitochondrial complex I and complex IV from damage and to improve mitochondrial membrane potential. This suggests a role in preserving the integrity of the electron transport chain, which is essential for efficient ATP production. The importance of cysteine, of which cysteamine is a derivative, in supporting mitochondrial respiration is also recognized, as its catabolism can provide substrates that donate electrons to the electron transport chain.

In cystinotic cells, evidence points toward a mitochondrial defect contributing to the disease's pathology, with observations of mitochondrial fragmentation and respiratory chain dysfunction. Cysteamine treatment has been shown to restore normal mitochondrial membrane potential in these cells. In some cancer cell models, the depletion of cysteamine dioxygenase (ADO), the enzyme that catabolizes cysteamine, leads to an accumulation of its substrate. This, in turn, stimulates proline dehydrogenase (PRODH), resulting in mitochondrial hyperactivity and a reversible increase in total cellular ATP content, demonstrating a complex regulatory link between cysteamine metabolism and mitochondrial energy production.

Table 2: Cysteamine's Influence on Mitochondrial Respiration and ATP Production

| Experimental System | Key Findings | Implication for ATP Production | Reference(s) |

|---|---|---|---|

| Isolated Rat Liver Mitochondria | Cystamine acts as an uncoupling agent and inhibits Pi-ATP exchange; cysteamine is inert when unoxidized. | Cystamine can directly impair ATP synthesis. | |

| C. elegans & Human Fibroblasts (Mitochondrial Disease Models) | Cysteamine bitartrate protects mitochondrial complexes I and IV and improves mitochondrial membrane potential. | Preserves the capacity for mitochondrial ATP production under conditions of mitochondrial stress. | |

| Cancer Cells (ADO Depletion) | Loss of the cysteamine-degrading enzyme ADO leads to increased PRODH expression and higher total ATP levels. | Increased endogenous cysteamine can stimulate mitochondrial activity and ATP production. |

The therapeutic relevance of cysteamine is most evident in cystinosis, a disease defined by lysosomal dysfunction. The disorder arises from mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. This defect causes cystine to accumulate inside lysosomes. Cysteamine's mechanism of action involves entering the lysosome, where it breaks the disulfide bond in cystine, forming cysteine and a cysteine-cysteamine mixed disulfide. These smaller molecules can then exit the lysosome through other transporters, effectively bypassing the defective cystinosin.

The normal process of metabolite export from the lysosome is an energy-dependent process. The cystinosin transporter itself is a proton-coupled transporter, whose function is dependent on the proton gradient established by the vacuolar-type H+-ATPase (V-ATPase). This V-ATPase actively pumps protons into the lysosome, a process that requires the hydrolysis of ATP. Therefore, normal cystine efflux is indirectly an ATP-dependent process. Seminal studies showed that cystine efflux from lysosomes of normal cells was greatly enhanced by exogenous ATP, a response that was absent in lysosomes from cystinosis patients.

While cysteamine provides a crucial alternative exit route for cystine, it does not correct the primary genetic defect or the established downstream consequences, such as renal Fanconi syndrome. Its action is to deplete the toxic accumulation of cystine, thereby alleviating the cellular stress and damage caused by the storage pathology.

Table 3: Cysteamine's Role in Lysosomal Function and ATP-Dependent Transport

| Disease Model | Key Lysosomal Defect | Effect of Cysteamine | Role of ATP | Reference(s) |

|---|---|---|---|---|

| Cystinosis (Human Lymphoblasts) | Defective ATP-dependent lysosomal cystine efflux. | Not tested on efflux directly, but clears cystine via a bypass mechanism. | ATP enhances cystine efflux in normal lysosomes, likely by fueling the V-ATPase to maintain the proton gradient for the cystinosin co-transporter. |

Roles in Cellular Differentiation and Development (e.g., Oocyte Maturation)

The influence of cysteamine and its relationship with ATP are also crucial in fundamental developmental processes, particularly the in vitro maturation (IVM) of oocytes. Supplementing maturation media with cysteamine has been shown to improve nuclear maturation rates in buffalo oocytes and enhance fertilization and embryo development in prepubertal goat oocytes. This beneficial effect is widely attributed to cysteamine's ability to bolster the synthesis of glutathione (GSH), a critical intracellular antioxidant that protects the developing oocyte from oxidative stress.

The synthesis of GSH is an energy-intensive process. The pathway requires ATP for two consecutive enzymatic reactions. This creates a direct trade-off between antioxidant defense and the oocyte's energy reserves. A study on porcine oocytes demonstrated this interplay clearly: the addition of cysteamine to the maturation medium significantly increased the intracellular content of GSH, which correlated with improved nuclear maturation. However, this increase in GSH came at the expense of a significant decrease in the oocyte's ATP content compared to oocytes matured without cysteamine. This suggests that under these conditions, ATP is consumed to fuel the synthesis of protective glutathione.

The developmental competence of an oocyte is intrinsically linked to its energy status, as the processes of meiotic division, spindle organization, and chromosomal segregation are all highly dependent on a sufficient supply of ATP. The work in porcine oocytes indicates that while cysteamine's primary role may be to enhance antioxidant capacity, this action directly consumes the ATP required for other critical maturation events.

Table 4: Cysteamine and ATP in Oocyte Maturation

| Oocyte Source | Effect of Cysteamine Supplementation in IVM | Effect on GSH and ATP Levels | Relevance of ATP | Reference(s) |

|---|---|---|---|---|

| Porcine | Stimulated nuclear maturation. | Significantly increased GSH content while significantly decreasing ATP content compared to controls. | ATP is consumed in the synthesis of GSH, highlighting a direct metabolic trade-off. | |

| Buffalo | Improved nuclear maturation rates. | Enhanced GSH synthesis is the presumed mechanism. | Protection from mitochondrial damage by GSH indirectly preserves ATP production capacity. |

Advanced Methodologies for Characterizing Atp and Cysteamine Interactions

Chromatographic and Spectroscopic Techniques for Analyzing ATP and Cysteamine (B1669678) Metabolites and Conjugates

A suite of powerful analytical techniques, including chromatography and spectroscopy, are indispensable for the separation, identification, and quantification of ATP, cysteamine, and their various metabolites and conjugates. These methods offer high sensitivity and specificity, which are crucial for analyzing complex biological samples.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of ATP and its metabolites. researchgate.net This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. researchgate.net For ATP and its derivatives, which are highly hydrophilic, specialized HPLC methods are often required for effective separation. nih.gov

Ion-pair reversed-phase HPLC (IPRP-HPLC) is a commonly employed method that allows for the simultaneous detection of ATP, adenosine (B11128) diphosphate (B83284) (ADP), and adenosine monophosphate (AMP) in a single analytical run. researchgate.net Another effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of highly polar compounds like ATP and its metabolites. nih.govresearchgate.net HILIC-based methods, often coupled with tandem mass spectrometry (LC-MS/MS), provide robust quantification of a wide range of adenosine nucleotides and their derivatives in various biological matrices, including plasma, tissues, and cell culture supernatants. nih.gov

The development of these HPLC methods has enabled researchers to achieve good chromatographic resolution and peak shape for multiple adenine (B156593) nucleotides within a short run time. researchgate.net These methods demonstrate good linearity and low limits of quantification, making them suitable for pharmacokinetic studies. researchgate.net

Table 1: HPLC Methods for ATP and Metabolite Analysis

| Technique | Analytes | Key Features | Reference |

|---|---|---|---|

| Ion-Pair Reversed-Phase HPLC (IPRP-HPLC) | ATP, ADP, AMP | Simultaneous detection in a single run. researchgate.net | researchgate.net |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | ATP and its metabolites | Suitable for highly polar compounds. nih.govresearchgate.net | nih.govresearchgate.net |

| HILIC-Tandem Mass Spectrometry (HILIC-MS/MS) | 26 adenosine nucleotides and precursors | Robust quantification in various biological samples. nih.gov | nih.gov |

| Reversed-Phase HPLC | Creatine (B1669601), CrP, HX, AMP, Ad, ADP, ATP | Good linearity, LOQ, precision, and specificity. nih.gov | nih.gov |

Fluorescence-based assays offer a highly sensitive and specific means of studying ATP and the enzymes that modulate its activity. nih.govmdpi.comresearchgate.net These assays are predicated on the principle that an enzymatic reaction produces a change in fluorescence, either by generating a fluorescent product from a non-fluorescent substrate or vice versa. mdpi.com This approach allows for real-time monitoring of enzyme kinetics and is amenable to high-throughput screening. nih.govresearchgate.net

One strategy for assaying ATPase activity involves coupling the release of phosphate (B84403) from ATP hydrolysis to a subsequent enzymatic reaction that produces a fluorescent signal. researchgate.net For instance, the phosphate released can be used in the nucleoside phosphorylase reaction with a fluorescent substrate like 7-methylguanosine. The enzymatic conversion of this substrate to a less fluorescent product allows for the continuous monitoring of ATP hydrolysis. researchgate.net

Another approach utilizes the intrinsic properties of ATP itself. For example, a fluorescence assay for alkaline phosphatase (ALP) has been developed based on the ATP hydrolysis-triggered dissociation of cerium coordination polymer nanoparticles. rsc.org In this system, ATP acts as an "antenna" to sensitize the luminescence of Ce³⁺. When ALP hydrolyzes ATP, the resulting dissociation of the nanoparticles leads to fluorescence quenching, providing a measure of ALP activity. rsc.org

Electrochemical methods provide a rapid, cost-effective, and highly sensitive platform for the detection of cysteamine and its analogs. researchgate.net These techniques rely on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode. researchgate.net

Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are employed for the electrochemical analysis of cysteamine. researchgate.netresearchgate.net The sensitivity and selectivity of these methods can be significantly enhanced by modifying the electrode surface with nanomaterials. For instance, a nanostructure-based electrochemical sensor utilizing an acetylferrocene (B1663952) and NiO/CNT nanocomposite modified carbon paste electrode has been shown to effectively catalyze the electrooxidation of cysteamine, achieving a low detection limit. researchgate.net

Electrochemical impedance spectroscopy (EIS) is another powerful technique used in the development of biosensors for molecules that interact with cysteamine. mdpi.com By immobilizing a specific antibody onto a cysteamine-modified gold electrode, changes in the charge transfer resistance upon antigen binding can be measured, allowing for sensitive quantification. mdpi.com

Table 2: Electrochemical Detection of Cysteamine

| Technique | Electrode Modification | Key Features | Reference |

|---|---|---|---|

| Square Wave Voltammetry (SWV) | Acetylferrocene/NiO/CNT nanocomposite on carbon paste electrode | High sensitivity for electrocatalytic oxidation of cysteamine. researchgate.net | researchgate.net |

| Differential Pulse Voltammetry (DPV) | Polypyrrole nanotubes on carbon paste electrode | Linear relationship for concentration determination. researchgate.net | researchgate.net |

| Electrochemical Impedance Spectroscopy (EIS) | Cysteamine self-assembled monolayer on gold electrodes | Used for developing immunosensors. mdpi.com | mdpi.com |

| Adsorptive Stripping Voltammetry | Multi-walled carbon nanotubes on pyrolytic graphite (B72142) electrode | Quantitation of specific analytes. nih.gov | nih.gov |

Computational Approaches and Molecular Modeling

Computational methods, particularly molecular dynamics simulations and theoretical frameworks, offer invaluable insights into the dynamic and energetic aspects of cysteamine's interactions with other molecules, which are often difficult to probe experimentally. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov By simulating the complex environment of a biological system, MD can provide detailed information on protein flexibility, conformational changes, and the specific interactions that govern the binding of a ligand like cysteamine. nih.govmdpi.com

These simulations are instrumental in understanding how cysteamine interacts with its binding partners. youtube.comresearchgate.net For example, MD simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the role of water molecules in mediating these interactions. nih.gov This information is crucial for understanding the mechanism of action and for the rational design of new molecules with improved binding properties. mdpi.com The simulations can highlight significant changes in hydrogen bond profiles and the stability of these bonds, which are critical for ligand binding. nih.gov

Theoretical frameworks, often used in conjunction with MD simulations, provide a quantitative prediction of the reactivity and binding affinities of molecules. nih.gov Methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the binding free energy of a ligand to its target. nih.gov

Bioinformatic Analysis of Gene Expression and Metabolic Pathways Related to ATP and Cysteamine

Bioinformatic analysis provides a powerful lens for understanding the complex cellular responses to chemical compounds at the molecular level. By integrating high-throughput data from transcriptomics and metabolomics, researchers can delineate the effects of cysteamine on gene expression and its subsequent impact on metabolic networks, including those intrinsically linked to adenosine triphosphate (ATP) production and utilization. Such analyses are crucial for mapping the molecular interactions and downstream functional consequences of cysteamine within a biological system.

Gene Expression Profiling in Response to Cysteamine

Transcriptome profiling, often performed using techniques like RNA sequencing (RNA-seq), allows for a global assessment of how cysteamine modulates gene expression. Studies in various models, including human cells and C. elegans, have revealed that cysteamine can induce significant transcriptional changes, reversing some pathological expression patterns while affecting other pathways.

In a study on models of mitochondrial respiratory chain disease, cysteamine treatment led to a complex pattern of gene expression changes. nih.gov In human fibroblasts with respiratory chain disease, cysteamine treatment for 24 hours resulted in a nearly complete reversal of expression for downregulated biochemical pathways. nih.gov This included pathways related to intermediary metabolism, cellular defenses, and DNA metabolism. nih.gov However, in a C. elegans model of complex I disease, while cysteamine normalized the expression of downregulated ribosome and proteasome pathway genes, it did not normalize globally increased expression in metabolic, glutathione (B108866), signaling, and cellular defense pathways. nih.gov This highlights a differential effect of the compound depending on the biological context. nih.gov

Bioinformatic analyses have also identified the activation of specific transcription factors and signaling pathways by cysteamine-related compounds. For instance, a co-drug of N-acetyl-cysteine (NAC) and cysteamine was found to activate the antioxidant kelch-like ECH-associated protein 1/nuclear factor E2-related factor 2 (KEAP1/NRF2) pathway. nih.gov This activation leads to the enhanced expression of downstream genes, such as the γ-glutamyl cysteine ligase regulatory subunit, which is involved in glutathione synthesis. nih.gov At higher concentrations, the compound was also observed to co-activate activating transcription factor 4 (ATF4) and its dependent genes. nih.gov

| Biological Model | Bioinformatic Technique | Key Findings | Affected Gene Pathways/Signaling | Reference |

|---|---|---|---|---|

| Human Fibroblasts (Respiratory Chain Disease) | RNA-seq | Near complete expression reversal of downregulated pathways with cysteamine treatment. | Intermediary Metabolism, Glutathione Metabolism, Cellular Defenses, DNA Metabolism | nih.gov |

| C. elegans (Complex I Disease) | RNA-seq | Normalization of downregulated ribosome and proteasome pathways; failure to normalize upregulated metabolic and defense pathways. | Ribosome, Proteasome, Metabolic, Glutathione, Signaling, Cellular Defense | nih.gov |

| Cell Culture | Gene Expression Analysis | Activation of antioxidant signaling pathways by a cysteamine-containing co-drug. | KEAP1/NRF2 Pathway, ATF4 Signaling | nih.gov |

Analysis of Cysteamine-Impacted Metabolic Pathways

Metabolomic studies, which analyze the profile of small molecule metabolites, provide a functional readout of cellular activity and are instrumental in identifying the metabolic pathways altered by cysteamine. When integrated with gene expression data, metabolomics can reveal how transcriptional changes translate into functional metabolic rewiring.

A significant finding from integrated metabolomic analyses in cystinosis patients undergoing cysteamine treatment is the impact on pathways related to ATP-binding cassette (ABC) transporters. nih.gov ABC transporters are a large family of transmembrane proteins that utilize the energy of ATP hydrolysis to move various substrates across cellular membranes. nih.gov The alteration of this pathway suggests an interaction between cysteamine's metabolic effects and fundamental, energy-dependent cellular transport processes. nih.gov

Furthermore, studies combining cysteamine with other compounds have detailed its effects on core energy metabolism. In cultured respiratory epithelial cells, the combination of cysteamine and epigallocatechin gallate (EGCG) was found to profoundly affect glycolysis and the tricarboxylic acid (TCA) cycle. tandfonline.com The TCA cycle is a central metabolic hub for cellular respiration and the primary source of reducing equivalents for ATP synthesis through oxidative phosphorylation. Observed changes included an increase in pyruvate (B1213749) and lactate and a decrease in the TCA cycle intermediates fumarate and malate. tandfonline.com This indicates a significant rewiring of cellular energy metabolism induced by cysteamine. tandfonline.com

Metabolomic analyses of cystinosis patients have also identified other significantly altered pathways following treatment, including taurine and hypotaurine metabolism. nih.gov Cysteamine is a precursor to hypotaurine and subsequently taurine. tandfonline.com Other affected pathways include the pentose phosphate pathway and ascorbate-aldarate metabolism. nih.gov

| Study Context | Analytical Approach | Key Affected Metabolites/Pathways | Relevance to ATP | Reference |

|---|---|---|---|---|

| Cystinosis Patients | Plasma and Urine Metabolomics | ATP-binding cassette (ABC) transporters, Taurine and hypotaurine metabolism, Pentose phosphate pathway | Directly involves ATP-dependent transporters. | nih.gov |

| Cultured Respiratory Epithelia | Metabolomics | Glycolysis, Tricarboxylic acid (TCA) cycle (e.g., altered levels of pyruvate, fumarate, malate) | Impacts the central pathway for ATP production (TCA cycle and oxidative phosphorylation). | tandfonline.com |

| Cystinosis Patients | Metabolomics | Glutathione synthesis pathways (indicated by by-products like 2-hydroxybutyrate) | Glutathione synthesis is an ATP-dependent process. | nih.gov |

| Cultured Respiratory Epithelia | Metabolic Flux Analysis | Conversion of cysteamine to hypotaurine and taurine. | Indirect; reflects the metabolic fate of the compound itself. | tandfonline.comtandfonline.com |

Future Research Trajectories and Unexplored Dimensions

Identification of Novel ATP-Cysteamine Intermediates and Adducts

A significant area for future exploration lies in the identification and characterization of potential intermediates and adducts formed between ATP and cysteamine (B1669678). While stable covalent conjugates have not been prominently reported, the possibility of transient or non-covalent interactions warrants thorough investigation, particularly through advanced analytical techniques.

Mass spectrometry stands as a pivotal tool in this endeavor. Future studies could employ soft ionization techniques, such as electrospray ionization (ESI), to probe for non-covalent complexes between the positively charged cysteamine and the negatively charged ATP molecule. The formation of such adducts in the gas phase of a mass spectrometer could provide initial evidence of their interaction in solution. Furthermore, the utilization of techniques like ion mobility-mass spectrometry could offer insights into the three-dimensional structure of these potential complexes.

The potential for covalent intermediates, although perhaps transient, should also be considered. For instance, the thiol group of cysteamine could hypothetically engage in a nucleophilic attack on the phosphate (B84403) groups of ATP under specific enzymatic or chemical conditions, potentially forming a phosphoramide-like linkage. nih.gov Future research could focus on designing experiments to trap such reactive intermediates for subsequent characterization.

| Research Approach | Objective | Potential Techniques | Expected Outcome |

| Non-Covalent Adduct Screening | To identify and characterize electrostatic or other non-covalent interactions between ATP and cysteamine. | Electrospray Ionization Mass Spectrometry (ESI-MS), Ion Mobility-Mass Spectrometry (IM-MS), Isothermal Titration Calorimetry (ITC). | Detection and structural characterization of ATP-cysteamine adducts; quantification of binding affinity and thermodynamics. |

| Trapping of Covalent Intermediates | To capture and identify any transient covalent bonds formed between ATP and cysteamine. | Chemical cross-linking followed by MS analysis, use of enzyme inhibitors to stall reactions, rapid quench-flow techniques. | Identification of the specific atoms involved in covalent bond formation and the conditions that promote it. |

Elucidation of Uncharted Enzymatic Pathways Modulated by Cysteamine and ATP

The influence of cysteamine on ATP-dependent enzymatic processes is an area ripe for discovery. While some studies have touched upon the effects of cysteamine and its oxidized form, cystamine (B1669676), on ATPase activity and oxidative phosphorylation, a vast number of ATP-utilizing enzymes remain to be investigated for their potential modulation by cysteamine. nih.govnih.gov

Future research should systematically screen key classes of ATP-dependent enzymes for altered activity in the presence of cysteamine and its metabolites. This could include kinases, ligases, and helicases, which are central to a multitude of cellular processes. For example, given that cysteamine is used in the treatment of cystinosis, a lysosomal storage disease, investigating its impact on lysosomal ATP-dependent transporters could reveal novel therapeutic mechanisms. cystinosis.org

Moreover, the search for enzymes that may directly catalyze a reaction between ATP and cysteamine is a critical, albeit challenging, direction. This could involve screening cell lysates or purified enzyme libraries for the ability to form a specific ATP-cysteamine product. The discovery of such an enzyme would open up entirely new avenues of research into the biological significance of this interaction.

Development of Advanced Optogenetic and Chemogenetic Tools for Spatiotemporal Control of ATP-Cysteamine Dynamics

To dissect the precise roles of ATP and cysteamine interactions within living cells, tools that offer spatiotemporal control are indispensable. Optogenetics and chemogenetics provide powerful platforms for manipulating and monitoring cellular processes with high precision. nih.govmdpi.comwikipedia.org

Future research could focus on developing novel genetically encoded sensors for cysteamine. While sensors for ATP are already established, a corresponding tool for cysteamine would enable the simultaneous visualization of the dynamic concentrations of both molecules in different subcellular compartments. mdpi.com This would be particularly valuable in studying diseases like cystinosis, where the subcellular localization of cysteamine is critical to its therapeutic effect. nih.gov

Furthermore, optogenetic actuators could be engineered to control the activity of enzymes that are found to be modulated by cysteamine. For instance, if a specific kinase is identified as a target of cysteamine, an optogenetic version of this kinase could be developed to be activated or inactivated by light. This would allow researchers to mimic or block the effects of cysteamine on a specific signaling pathway with high temporal and spatial resolution. Similarly, chemogenetic approaches could be employed to selectively activate or inhibit these pathways using designer drugs.

| Tool | Application | Potential Impact |

| Genetically Encoded Cysteamine Sensor | Real-time monitoring of intracellular cysteamine concentrations in various organelles. | Understanding the pharmacokinetics of cysteamine at a subcellular level and its relationship with local ATP pools. |

| Optogenetically Controlled ATPases/Kinases | Precise manipulation of ATP levels or the activity of specific ATP-dependent enzymes in the presence of cysteamine. | Deciphering the causal relationship between changes in ATP dynamics and cysteamine-mediated cellular effects. |

| Chemogenetic Modulation of Cysteamine-Sensitive Pathways | Selective activation or inhibition of signaling pathways identified to be regulated by cysteamine. | Validation of novel therapeutic targets and elucidation of the downstream consequences of ATP-cysteamine interactions. |

Systems Biology and Multi-Omics Integration for Comprehensive Network Analysis

A systems-level understanding of the interplay between cysteamine and ATP requires the integration of multiple layers of biological information. Multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, offer a powerful strategy to construct a comprehensive network of the cellular processes affected by cysteamine in an ATP-dependent context. nih.govnih.govfrontiersin.org

Future studies could involve treating cells or model organisms with cysteamine and performing a time-course analysis of the transcriptome, proteome, and metabolome. By correlating changes in gene expression, protein abundance, and metabolite levels with alterations in intracellular ATP concentrations, it would be possible to identify key pathways and regulatory nodes that are perturbed by cysteamine.

For example, a metabolomics study could reveal shifts in central carbon metabolism and energy production pathways following cysteamine treatment, while proteomics could identify changes in the phosphorylation status of key signaling proteins, indicating alterations in kinase activity. Integrating these datasets through computational modeling could then generate predictive models of how cysteamine's effects propagate through the cellular network and how these effects are intertwined with the cell's energetic state. This approach holds the promise of uncovering novel therapeutic targets and biomarkers related to cysteamine treatment and its interaction with fundamental cellular energy metabolism.

Q & A

Q. What are the established methodologies for synthesizing adenosine triphosphate-cysteamine (ATP-cysteamine) conjugates?

ATP-cysteamine synthesis typically involves coupling ATP’s phosphate groups with cysteamine’s thiol moiety. A common approach is solid-phase synthesis using carbodiimide crosslinkers (e.g., EDC/NHS) to activate ATP’s terminal phosphate, followed by thiol-disulfide exchange with cysteamine . Enzymatic methods, such as kinase-mediated phosphorylation, may also be employed to ensure stereochemical fidelity. Purity validation via HPLC (with UV detection at 260 nm for ATP) and mass spectrometry (to confirm molecular weight) is critical .

Q. How can researchers quantify ATP-cysteamine in complex biological matrices?

Luminescence-based ATP assays (e.g., luciferin-luciferase systems) are adapted by incorporating thiol-blocking agents (e.g., N-ethylmaleimide) to prevent interference from free cysteamine . For specificity, immunoassays using anti-ATP or anti-cysteamine antibodies require optimization to distinguish ATP-cysteamine from endogenous ATP or cysteine derivatives. Cross-reactivity testing with structurally similar compounds (e.g., glutathione) is recommended .

Q. What are the key stability considerations for ATP-cysteamine in experimental buffers?

ATP-cysteamine is prone to hydrolysis in acidic or alkaline conditions. Use neutral pH buffers (e.g., Tris-HCl, pH 7.4) with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation. Stability should be monitored over time via UV-spectroscopy (absorbance decay at 260 nm) and thin-layer chromatography (TLC) to detect free ATP or cysteamine .

Advanced Research Questions

Q. How can researchers resolve contradictory data on ATP-cysteamine’s cellular uptake efficiency?

Discrepancies often arise from variability in cell membrane permeability (e.g., differences in thiol transporter expression). To standardize uptake studies:

- Use flow cytometry with fluorescently labeled ATP-cysteamine analogs (e.g., BODIPY conjugates).

- Control for extracellular hydrolysis by including ectonucleotidase inhibitors (e.g., ARL67156) .

- Validate intracellular localization via confocal microscopy with organelle-specific dyes .

Q. What experimental designs are optimal for evaluating ATP-cysteamine’s enzymatic interactions (e.g., with kinases or phosphatases)?

- Kinetic assays : Measure ATP-cysteamine’s and using purified enzymes (e.g., hexokinase) alongside native ATP to assess competitive inhibition .

- Structural analysis : Employ X-ray crystallography or cryo-EM to map binding interactions, focusing on cysteamine’s impact on ATP-binding pockets .

- Molecular dynamics simulations : Model conformational changes induced by cysteamine’s thiol group .

Q. How can researchers address batch-to-batch variability in ATP-cysteamine synthesis?

- Implement quality-by-design (QbD) principles : Optimize reaction parameters (e.g., pH, temperature) using design-of-experiments (DoE) software.

- Standardize purification via size-exclusion chromatography to remove unreacted ATP/cysteamine.

- Document variability in technical replicates and report lot-specific activity in publications .

Q. What strategies mitigate off-target effects in ATP-cysteamine-mediated studies (e.g., unintended thiol oxidation)?

- Include reductants (e.g., TCEP, DTT) in buffers to preserve cysteamine’s thiol integrity.

- Use thiol-reactive probes (e.g., maleimide-PEG) to quantify free cysteamine in experimental setups.

- Perform RNA-seq or proteomics to identify off-target pathways affected by ATP-cysteamine .

Methodological Resources

- Synthesis Protocols : Blackburn et al. (1981) detail β,γ-methylene ATP analogs, adaptable for cysteamine conjugation .

- Assay Optimization : Wang et al. (2018) provide frameworks for aptamer-based ATP detection, modifiable for ATP-cysteamine .

- Data Analysis : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) is recommended for conjugate homogeneity assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.